

3'-Aminopropiophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Aminopropiophenone

Cat. No.: B072865

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **3'-Aminopropiophenone** (CAS No. 1197-05-3), a lesser-known isomer of the well-studied 4'-Aminopropiophenone (PAPP). Due to the limited availability of published data on **3'-Aminopropiophenone**, this document synthesizes the available information on its chemical properties, synthesis, and characterization. A proposed synthetic protocol via the reduction of 3'-nitropropiophenone is detailed, drawing from established methods for analogous compounds. This guide also highlights the significant disparity in research and known biological activity between the 3'- and 4'- isomers, positioning **3'-Aminopropiophenone** as a compound with potential for further scientific exploration.

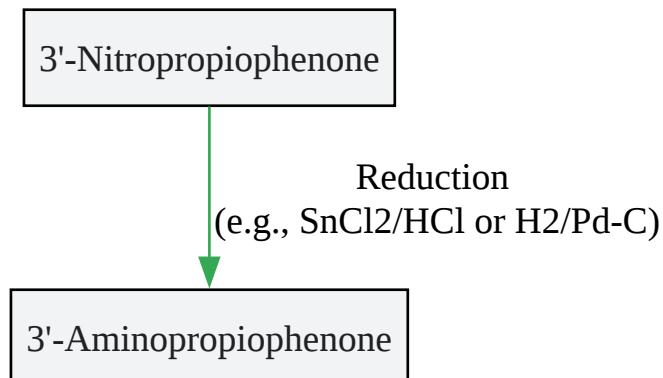
Introduction

3'-Aminopropiophenone, also known as 1-(3-aminophenyl)propan-1-one, is an aromatic ketone and a structural isomer of the extensively researched 4'-Aminopropiophenone (PAPP). While PAPP has a rich history as a cyanide antidote and a vertebrate pesticide, **3'-Aminopropiophenone** remains a sparsely characterized compound. This guide aims to consolidate the existing, albeit limited, technical information on **3'-Aminopropiophenone** to serve as a foundational resource for researchers and drug development professionals.

Chemical and Physical Properties

Quantitative data for **3'-Aminopropiophenone** is not widely available in peer-reviewed literature. The following table summarizes the available experimental and predicted data. It is important to note that some reported values, such as melting and boiling points from certain databases, appear to be placeholders and are likely inaccurate.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	--INVALID-LINK--
Molecular Weight	149.19 g/mol	--INVALID-LINK--
CAS Number	1197-05-3	--INVALID-LINK--
Appearance	Yellow crystalline powder	--INVALID-LINK--
Melting Point	Not reliably reported	-
Boiling Point	Not reliably reported	-
Density (Predicted)	1.067 ± 0.06 g/cm ³	--INVALID-LINK--
pKa (Predicted)	3.42 ± 0.10	--INVALID-LINK--
Solubility	Soluble in organic solvents; moderate solubility in water.	--INVALID-LINK--


Discovery and History

There is a significant lack of information regarding the specific discovery and historical development of **3'-Aminopropiophenone**. In contrast, its isomer, 4'-Aminopropiophenone (PAPP), has a well-documented history, with its synthesis first reported in the early 20th century and subsequent extensive research into its pharmacological applications. The limited historical record for the 3'-isomer suggests it has not been a compound of significant synthetic or biological interest until potentially more recent, niche applications.

Synthesis of 3'-Aminopropiophenone

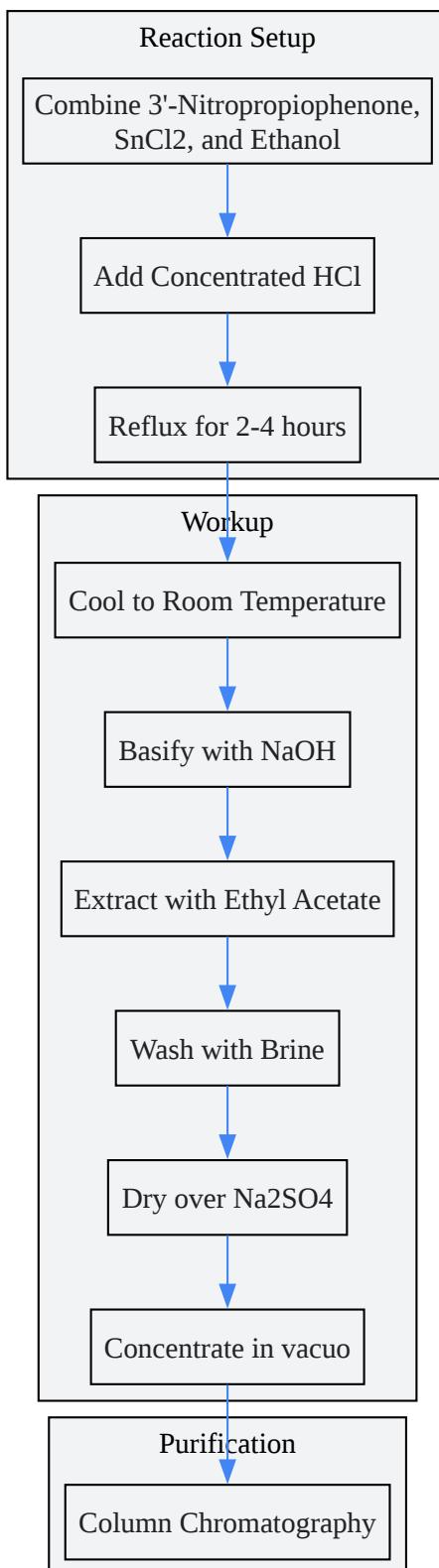
The most plausible and commonly employed method for the synthesis of aromatic amines from their corresponding nitro compounds is through reduction. Therefore, a proposed synthesis for **3'-Aminopropiophenone** is the reduction of 3'-nitropropiophenone.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3'-Aminopropiophenone**.

Experimental Protocol: Reduction of 3'-Nitropropiophenone with Tin(II) Chloride


This protocol is adapted from established procedures for the reduction of aromatic nitro ketones.

Materials:

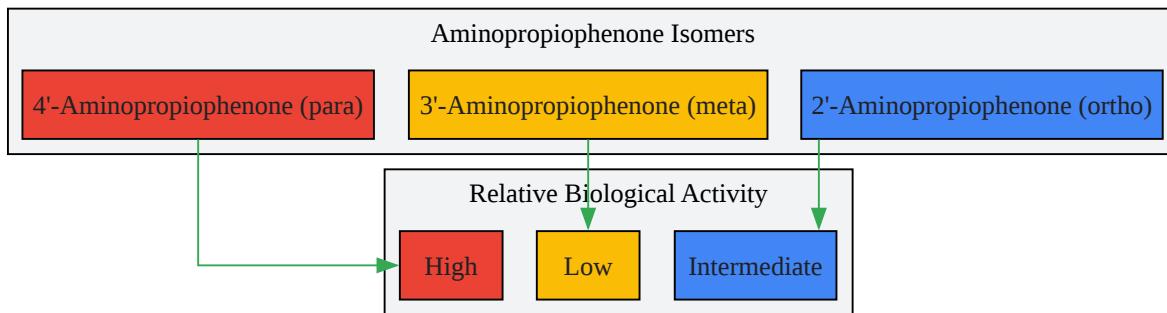
- 3'-Nitropropiophenone
- Tin(II) chloride dihydrate (SnCl₂)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution (e.g., 10 M)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-nitropropiophenone (1 equivalent).
- Add ethanol as a solvent.
- Add tin(II) chloride dihydrate (3-4 equivalents) to the flask.
- Slowly add concentrated hydrochloric acid.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is approximately 10-12 to precipitate tin salts.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **3'-Aminopropiophenone**.
- The crude product can be purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3'-Aminopropiophenone**.


Spectroscopic Characterization

Detailed spectroscopic data for **3'-Aminopropiophenone** is not readily available in public databases. The following represents the type of data that would be expected.

- ^1H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and aromatic protons in the meta-substituted pattern. The amine protons would likely appear as a broad singlet.
- ^{13}C NMR: Expected signals would include the carbonyl carbon, carbons of the ethyl group, and four distinct signals for the aromatic carbons.
- IR Spectroscopy: Characteristic peaks would be expected for the N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C=O stretching of the ketone (around 1680 cm^{-1}), and C-N stretching.
- Mass Spectrometry: A GC-MS spectrum is available for 1-(3-aminophenyl)propan-1-one, which would show the molecular ion peak and characteristic fragmentation patterns.

Biological Activity

There is a notable lack of specific research on the biological activity of **3'-Aminopropiophenone**. In contrast, its isomer, 4'-Aminopropiophenone (PAPP), is a known methemoglobin-forming agent, which is the basis for its use as a cyanide antidote. It is generally understood that the position of the amino group on the phenyl ring is critical for this activity, with the para-position conferring the highest potency. The meta-position, as in **3'-Aminopropiophenone**, is considered to result in the least biological activity among the isomers.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [3'-Aminopropiophenone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072865#discovery-and-history-of-3-aminopropiophenone\]](https://www.benchchem.com/product/b072865#discovery-and-history-of-3-aminopropiophenone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com